Flavanone hydrazone
Overview
Description
Flavanone hydrazone is a compound that can be synthesized through the interaction of flavanone with hydrazine hydrate. This process can yield various products, including flavanone hydrazone itself, 3-(o-hydroxyphenyl) 5-phenylpyrazoline, or flavanone azine, depending on the reaction conditions . The reaction of flavanone with substituted hydrazines has also been studied, showing that different isomeric products can be obtained under varying conditions, such as acidic or alkaline environments .
Synthesis Analysis
The synthesis of flavanone hydrazone derivatives has been explored in several studies. For instance, N-isonicotinoyl flavanone hydrazones have been synthesized by condensing isonicotinic acid hydrazide with substituted chalcones, which exhibited antitubercular activity when screened in vitro . Additionally, the thermal rearrangement of 2′-hydroxychalkone hydrazone, a derivative of flavanone hydrazone, has been investigated, revealing that it can be converted into pyrazoline derivatives .
Molecular Structure Analysis
The molecular structure of flavanone hydrazones has been elucidated through crystallography. Three newly synthesized flavanone hydrazones were analyzed, and their structures were reported to exhibit a pucker at the chiral carbon atom and intramolecular hydrogen bonding, which is significant for the stability of these compounds .
Chemical Reactions Analysis
Flavanone hydrazones undergo various chemical reactions. For example, the reaction of flavanone with hydrazine can lead to different products based on the reaction conditions, such as the formation of pyrazoline without proceeding through the isolated hydrazone . The thermal rearrangement of flavanone hydrazone derivatives can result in the formation of pyrazoline derivatives, suggesting a stereomutation of the hydrazino group .
Physical and Chemical Properties Analysis
The physical and chemical properties of flavanone hydrazones are closely related to their molecular structure. The crystallographic analysis provides insights into the stereochemistry and potential reactivity of these compounds. For instance, the presence of intramolecular hydrogen bonds can influence the physical properties such as solubility and melting point . Additionally, the oxidation of flavanones has been shown to result in ring contraction and the formation of various products, which indicates the susceptibility of flavanone hydrazones to oxidative conditions .
Scientific Research Applications
Crystal Structures
Flavanone hydrazones, complex compounds with diverse structures, are noted for their unique crystal forms. The study by Yennawar, Sigmon, and Margulis (2023) reports the crystal structures of three newly synthesized flavanone hydrazones. These compounds exhibit significant structural features like pucker at the chiral carbon atom and intramolecular hydrogen bonding, suggesting their potential utility in the field of material sciences and molecular engineering (Yennawar, H., Sigmon, A. J., & Margulis, E., 2023).
Antimicrobial Agents
Flavanone hydrazone derivatives have shown promising results as antimicrobial agents. Al-Bogami et al. (2014) synthesized flavanone hydrazone derivatives using microwave irradiation, resulting in compounds with potent antimicrobial activity. This indicates the potential of flavanone hydrazones in developing new antimicrobial agents with optimal pharmacokinetics and low toxicity, addressing the growing concern of drug resistance (Al-Bogami, A. S., Alkhathlan, H., Saleh, T. S., & Elazzazy, A., 2014).
Biotechnological Production
Fowler and Koffas (2009) discussed the biotechnological production of flavanones, highlighting flavanones as precursors to all flavonoid structures and their potential as valuable fine chemicals. The review emphasizes the advantages of microbial production processes for these compounds, pointing towards a sustainable and efficient method for commercial synthesis (Fowler, Z. L., & Koffas, M., 2009).
Antioxidant and Anti-inflammatory Properties
Flavanone hydrazones also show significant antioxidant and anti-inflammatory properties. Bustos-Salgado et al. (2021) screened natural flavanone derivatives for anti-inflammatory activity and found that certain flavanone solutions effectively inhibited edema in evaluated models, indicating their potential in treating skin pathologies associated with inflammation (Bustos-Salgado, P., Andrade-Carrera, B., Domínguez-Villegas, V., Díaz-Garrido, N., Rodríguez-Lagunas, M. J., Badia, J., Baldomá, L., Mallandrich, M., Calpena-Campmany, A., & Garduño-Ramírez, M. L., 2021).
Future Directions
Flavonoids and their synthetic derivatives are of significant interest to the medicinal chemistry community as potential treatments of disease . Further improvements that will expand clinical applications of flavonoids include mechanism-based precision medicine approaches which will identify critical mechanisms of action of individual flavonoids with optimal activities that can be used in combination therapies .
properties
IUPAC Name |
(E)-(2-phenyl-2,3-dihydrochromen-4-ylidene)hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c16-17-13-10-15(11-6-2-1-3-7-11)18-14-9-5-4-8-12(13)14/h1-9,15H,10,16H2/b17-13+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTYOJFOTFBGRPP-GHRIWEEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2C1=NN)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1C(OC2=CC=CC=C2/C1=N/N)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Flavanone hydrazone | |
CAS RN |
1692-46-2 | |
Record name | Flavanone hydrazone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001692462 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-dihydro-2-phenyl-4-benzopyrone hydrazone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.355 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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